Product packaging for Sodium (R)-3-hydroxybutanoate(Cat. No.:CAS No. 13613-65-5)

Sodium (R)-3-hydroxybutanoate

Cat. No.: B132230
CAS No.: 13613-65-5
M. Wt: 126.09 g/mol
InChI Key: NBPUSGBJDWCHKC-AENDTGMFSA-M
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Description

Sodium (R)-3-hydroxybutanoate, also known as (R)-3-hydroxybutyrate sodium, is the sodium salt of the predominant enantiomeric form of the ketone body 3-hydroxybutyrate. With the molecular formula C4H7NaO3 and a CAS number of 13613-65-5, this compound is a critical metabolite and signaling molecule in numerous research areas . In animals and humans, the (R)-enantiomer is the exclusive product of fatty acid oxidation during states of low blood glucose, such as fasting, prolonged exercise, or a ketogenic diet, and serves as a crucial energy source for extrahepatic tissues like the brain and heart . Its research value is multifaceted. It is extensively used in metabolic studies to investigate ketosis, lipid metabolism, and energy homeostasis, as it can be directly utilized by cells as an energy source without requiring ATP . Furthermore, it has gained prominence in neuroscience research for its role in cognitive function; ketone bodies provide an alternative energy substrate for the brain, and studies suggest potential benefits for memory, concentration, and resilience against neurodegenerative diseases . Its mechanism of action is complex and involves both metabolic and epigenetic pathways. Upon uptake into cells, it is oxidized to acetoacetate and then to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to produce energy . Notably, (R)-3-hydroxybutanoate also functions as a histone deacetylase (HDAC) inhibitor, leading to epigenetic modifications that alter gene expression patterns . This compound is also a key precursor in biotechnology for the enzymatic synthesis of other valuable chiral molecules, such as the ergogenic ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate . In microbiological research, it is a subject of interest in studies concerning the production and depolymerization of the biodegradable polymer polyhydroxybutyrate (PHB) in various bacterial strains . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B132230 Sodium (R)-3-hydroxybutanoate CAS No. 13613-65-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(3R)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-AENDTGMFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929269
Record name Sodium (R)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13613-65-5
Record name Sodium (R)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Biosynthesis and Metabolic Pathways of R 3 Hydroxybutanoate

Endogenous Production of (R)-3-Hydroxybutanoate in Mammals

The primary site for the endogenous production of (R)-3-hydroxybutanoate is the liver. researchgate.net This process, known as ketogenesis, involves the breakdown of fatty acids and the subsequent formation of ketone bodies.

Under conditions of low carbohydrate availability, hormonal signals trigger the release of fatty acids from adipose tissue. These fatty acids are transported to the liver, where they undergo β-oxidation within the mitochondria. wikipedia.orgnih.gov This process breaks down the long chains of fatty acids into two-carbon units of acetyl-CoA. nih.gov When the influx of acetyl-CoA from fatty acid oxidation exceeds the capacity of the citric acid cycle, the excess acetyl-CoA is shunted towards ketogenesis. wikipedia.org

The initial step in this pathway involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme β-ketothiolase. nih.gov Subsequently, another molecule of acetyl-CoA combines with acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction mediated by HMG-CoA synthase. nih.gov Finally, HMG-CoA lyase cleaves HMG-CoA into acetoacetate (B1235776) and acetyl-CoA. nih.gov

Acetoacetate, one of the primary ketone bodies, can then be reduced to (R)-3-hydroxybutanoate. This reversible reaction is catalyzed by the mitochondrial enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (BDH). medchemexpress.comwikipedia.org The reaction utilizes NADH as a reducing agent, converting it to NAD+. wikipedia.orgwikipedia.org The direction of this reaction is influenced by the mitochondrial NADH/NAD+ ratio.

EnzymeSubstrate(s)Product(s)Cellular Location
β-ketothiolase2 Acetyl-CoAAcetoacetyl-CoA + CoAMitochondria (Liver)
HMG-CoA synthaseAcetoacetyl-CoA + Acetyl-CoAHMG-CoA + CoAMitochondria (Liver)
HMG-CoA lyaseHMG-CoAAcetoacetate + Acetyl-CoAMitochondria (Liver)
3-Hydroxybutyrate DehydrogenaseAcetoacetate + NADH + H+(R)-3-hydroxybutanoate + NAD+Mitochondria (Liver)

Metabolic Role as an Alternative Energy Substrate

(R)-3-hydroxybutanoate serves as a vital alternative fuel source for various tissues, particularly when glucose levels are low. nih.govnih.gov This metabolic flexibility is crucial for survival during periods of fasting or starvation.

Tissues such as the heart, skeletal muscle, and the brain can efficiently utilize (R)-3-hydroxybutanoate for energy production. wikipedia.orgnih.gov The brain, which typically relies heavily on glucose, can derive a significant portion of its energy from ketone bodies during prolonged fasting or ketogenic states. frontiersin.orgresearchgate.net This adaptation is critical as fatty acids themselves cannot cross the blood-brain barrier to be used as fuel by the brain.

Once taken up by extrahepatic tissues, (R)-3-hydroxybutanoate is converted back to acetoacetate by 3-hydroxybutyrate dehydrogenase, this time oxidizing NAD+ to NADH. nih.gov Acetoacetate is then activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT), a key enzyme not present in the liver, which prevents the liver from consuming the ketone bodies it produces. Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle to generate ATP. nih.gov

StepEnzymeReactant(s)Product(s)Tissue Location
Oxidation3-Hydroxybutyrate Dehydrogenase(R)-3-hydroxybutanoate + NAD+Acetoacetate + NADH + H+Extrahepatic Tissues
ActivationSuccinyl-CoA:3-oxoacid-CoA transferase (SCOT)Acetoacetate + Succinyl-CoAAcetoacetyl-CoA + SuccinateExtrahepatic Tissues
CleavageThiolaseAcetoacetyl-CoA + CoA2 Acetyl-CoAExtrahepatic Tissues

Signaling Molecule Functions

Influence on Gene Regulation via Histone Deacetylase Inhibition

(R)-3-hydroxybutanoate functions as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC3, and HDAC4. hellobio.comhellobio.com Histone deacetylases are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and generally suppressing gene transcription.

By inhibiting these HDACs, (R)-3-hydroxybutanoate promotes histone hyperacetylation. wikipedia.orgnih.gov This modification relaxes the chromatin structure, making DNA more accessible to transcription factors and thereby altering the expression of a subset of genes. nih.gov Research has shown that inhibition of HDAC activity by related compounds affects approximately 2% of mammalian genes. nih.gov This mechanism is a key way in which (R)-3-hydroxybutanoate acts as a signaling molecule, translating the metabolic state of the cell into changes in gene expression. nih.gov For instance, in the hippocampus, this inhibition has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth. wikipedia.org

Modulation of Cellular Redox Homeostasis

(R)-3-hydroxybutanoate plays a significant role in maintaining cellular redox balance through multiple mechanisms. It has been shown to possess direct antioxidant properties, capable of scavenging hydroxyl radicals. nih.gov

Beyond direct scavenging, it influences cellular redox homeostasis by inhibiting the production of mitochondrial reactive oxygen species (ROS). nih.gov Furthermore, (R)-3-hydroxybutanoate can promote the transcriptional activity of the body's own antioxidant defenses, enhancing the cell's capacity to neutralize oxidative stress. nih.gov This dual action—reducing ROS production and bolstering antioxidant systems—underscores its importance in protecting cells from oxidative damage.

Impact on Lipid Metabolism

The role of (R)-3-hydroxybutanoate is deeply intertwined with lipid metabolism. In animals, it is a primary product of fatty acid oxidation in the liver, serving as an alternative energy source when glucose is scarce. nih.gov Its function extends beyond being just an energy substrate; it also acts as a signaling molecule that helps regulate lipid metabolism. nih.gov

Moreover, it provides key metabolic intermediates, acetoacetyl-CoA and acetyl-CoA, which are precursors for the synthesis of cholesterol, fatty acids, and other complex lipids. nih.gov This positions (R)-3-hydroxybutanoate at a critical juncture, linking the breakdown of fats for energy with the synthesis of essential lipid molecules.

Involvement in Microbial Metabolic Processes

In the microbial world, (R)-3-hydroxybutanoate is a central metabolite, particularly in the context of carbon and energy storage. nih.gov Various bacteria can utilize exogenous (R)-3-hydroxybutyrate as a sole source of carbon and energy for growth. nih.gov The metabolism is often regulated by specific genetic pathways that are induced by the presence of the compound itself. nih.gov Its most prominent role is as the monomeric precursor for the synthesis of polyhydroxyalkanoates (PHAs). nih.gov

Polyhydroxyalkanoate (PHA) Biosynthesis as a Reserve Material

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized and accumulated by numerous microorganisms as intracellular carbon and energy storage reserves. nih.govacs.orgwikipedia.org These polymers are typically produced under conditions where a carbon source is abundant but other essential nutrients, such as nitrogen or phosphorus, are limited. wikipedia.org The accumulated PHA granules can constitute a significant portion of the organism's dry weight, sometimes as high as 80%. wikipedia.org When environmental conditions become favorable for growth again, the bacteria can depolymerize the PHA and utilize the resulting monomers for biosynthesis and energy. acs.org The most common and well-characterized PHA is poly(3-hydroxybutyrate), or P(3HB). nih.gov

Role of (R)-3-Hydroxyacyl-CoA as a Precursor

The direct and activated precursor for PHA biosynthesis is the coenzyme A thioester, (R)-3-hydroxyacyl-CoA. aocs.org Several metabolic routes converge on the synthesis of this key intermediate. In the most well-studied pathway for P(3HB) production, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to form (R)-3-hydroxybutyryl-CoA. nih.govfrontiersin.org

Other pathways can also supply this precursor. For example, intermediates from the fatty acid β-oxidation pathway can be converted to (R)-3-hydroxyacyl-CoA through the action of specific enzymes like (R)-specific enoyl-CoA hydratase (PhaJ). nih.govaocs.org Similarly, intermediates from fatty acid de novo synthesis can be channeled into PHA production via a transacylase (PhaG) that converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA. aocs.orgnih.gov Regardless of the initial carbon source, the formation of (R)-3-hydroxyacyl-CoA is the essential step that provides the monomeric units for polymerization. aocs.org

PHA Synthase (PhaC) Activity

The final and key enzymatic step in PHA biosynthesis is the polymerization of (R)-3-hydroxyacyl-CoA monomers, a reaction catalyzed by the enzyme PHA synthase (PhaC). aocs.orgasm.org This enzyme is responsible for the processive formation of the long polyester (B1180765) chains that constitute the PHA polymer, releasing coenzyme A in the process. asm.org

PHA synthases are categorized into four classes based on their subunit composition and, critically, their substrate specificity, which determines the type of PHA produced. nih.govmdpi.com

Class I and IV synthases primarily polymerize short-chain-length (scl) monomers, which have 3 to 5 carbon atoms, such as (R)-3-hydroxybutyryl-CoA. nih.govmdpi.com

Class II synthases prefer medium-chain-length (mcl) monomers, containing 6 to 14 carbon atoms. wikipedia.orgnih.gov

Class III synthases are composed of two different subunits (PhaC and PhaE) and typically polymerize scl-monomers. nih.govuniprot.org

Table 1: Comparative In Vitro Activity of Selected PHA Synthases

PHA Synthase (PhaC)Source OrganismSubstrateTotal Activity (U/g of cell extract)Specific Activity (U/mg of purified protein)Reference
PhaCCsChromobacterium sp. USM23-hydroxybutyryl-CoA2,462 ± 80238 ± 98 nih.gov
PhaCCnCupriavidus necator3-hydroxybutyryl-CoA307 ± 24~48 nih.gov
PhaCAcAeromonas caviae3-hydroxybutyryl-CoA18 to 249Not Reported nih.gov
Metabolic Engineering for PHA Production

Metabolic engineering offers powerful strategies to enhance the production of PHAs, including P3HB, by optimizing microbial strains. mdpi.com These approaches aim to improve productivity, increase polymer yield, and reduce production costs, making bioplastics more competitive with conventional plastics. mdpi.comnih.gov Key strategies involve redirecting metabolic flux towards PHA synthesis, expanding substrate utilization, and minimizing the formation of byproducts. mdpi.comacs.org

A central point for metabolic engineering is the molecule acetyl-CoA, which is the precursor for P3HB synthesis and also a key intermediate in the central carbon metabolism (e.g., the TCA cycle). mdpi.com Under nutrient-limiting conditions, key TCA cycle enzymes are inhibited, redirecting acetyl-CoA toward the PHA synthesis pathway. mdpi.com Engineering efforts often focus on enhancing this redirection. This can be achieved by:

Overexpression of Key Genes : Increasing the expression of genes in the PHA synthesis pathway, such as phaA (β-ketothiolase), phaB (acetoacetyl-CoA reductase), and phaC (PHA synthase), can significantly boost production. nih.govnih.gov

Gene Knockout/Deletion : Deleting genes of competing pathways that divert metabolites away from PHA biosynthesis is a common strategy. nih.gov For example, knocking out genes involved in the synthesis of byproducts like organic acids can increase the carbon flux towards the desired polymer. nih.gov

Pathway Construction : Introducing non-native metabolic pathways allows microorganisms to produce PHAs from a wider range of inexpensive and unrelated carbon sources, such as sugars or fatty acids. nih.govasm.orgfrontiersin.orgnih.gov Recombinant Escherichia coli, which does not naturally produce PHAs, has been extensively engineered to synthesize these polymers by introducing the necessary biosynthetic genes. nih.govoup.comfrontiersin.org

CRISPR/Cas9 System : This genome editing tool has been used for strain improvement by altering metabolic pathways to minimize byproduct formation, thereby enhancing both cell growth and PHA accumulation. acs.org

These genetic modifications can lead to significant improvements in PHA accumulation, with reports of intracellular PHA content reaching over 90% of the cell dry weight in engineered strains of bacteria like Cupriavidus necator. asm.org

The table below outlines several metabolic engineering strategies and their impact on PHA production.

StrategyTarget OrganismGenetic ModificationOutcome
Overexpression of Native GenesBacillus megateriumOverexpression of the native phaC gene.2.2-fold increase in PHA yield in fed-batch fermentation compared to batch cultivation. nih.gov
Pathway Construction & Gene KnockoutEscherichia coliIntroduction of PHA synthesis genes (phaA, phaB) and knockout of competing pathways.Enabled P3HB production from sucrose (B13894) under anaerobic conditions, reaching 6.21 g/L. nih.gov
Pathway RearrangementEscherichia coliCRISPR/Cas9 used for multiple engineering to rearrange metabolic pathways.Minimized by-product formation, enhancing cell growth and PHA accumulation. acs.org
Pathway EngineeringPseudomonas putidaKnockout of FadA and FadB genes from the β-oxidation pathway.Enhanced production of medium-chain-length PHA. nih.gov
Pathway ConstructionEscherichia coliIntroduction of phbA, phbB from R. eutropha and ptb, buk from C. acetobutylicum.Extracellular production of (R)-3-hydroxybutyric acid, reaching 12 g/L in fed-batch fermentation. oup.com

Intermediate in Fermentation Processes

(R)-3-hydroxybutyrate serves as a key metabolic intermediate in various microbial fermentation and bioconversion processes. researchgate.netnih.gov In microorganisms that synthesize P3HB, (R)-3-hydroxybutyryl-CoA is the direct precursor that is polymerized. mdpi.com However, (R)-3-hydroxybutyrate itself can be an intermediate or a final product in engineered or natural pathways.

In some bacteria, intracellularly stored P3HB can be depolymerized to release (R)-3-hydroxybutyrate monomers, which then serve as a carbon and energy source for the cell under starvation conditions. nih.govwikipedia.org This natural process can be harnessed for production. For example, the strain Halomonas sp. KM-1 first accumulates P3HB under aerobic conditions, and then, under a shift to microaerobic conditions, degrades the stored polymer and secretes (R)-3-hydroxybutyrate into the medium, reaching concentrations of 15.2 g/L. researchgate.net

Furthermore, (R)-3-hydroxybutyrate is an intermediate in the catabolism of other compounds. In Pseudomonas aeruginosa PAO1, the compound (±)-1,3-butanediol is catabolized through an (R)-3-hydroxybutyrate intermediate. nih.gov The bacterium can utilize (R)-3-hydroxybutyrate as a sole source of carbon and energy. nih.gov

Metabolically engineered organisms can be designed to produce and secrete (R)-3-hydroxybutyrate directly, bypassing polymerization. This is achieved by introducing a pathway that converts acetyl-CoA to (R)-3-hydroxybutyryl-CoA, followed by a final step where a thioesterase hydrolyzes the CoA ester, releasing free (R)-3-hydroxybutyrate, which is then excreted from the cell. frontiersin.org This strategy has been successfully implemented in E. coli to produce extracellular (R)-3-hydroxybutyrate from glucose. frontiersin.org

Iii. Chemical Synthesis and Enantioselective Methodologies for R 3 Hydroxybutanoate

Strategies for Chiral Synthesis

The asymmetric synthesis of (R)-3-hydroxybutanoate can be broadly categorized into two main approaches: chemical synthesis using chiral catalysts and enzymatic synthesis employing biocatalysts. These methods are designed to control the stereochemistry of the reaction, leading to the preferential formation of the desired (R)-enantiomer.

One of the prominent chemical methods for producing (R)-3-hydroxybutanoate esters is the asymmetric hydrogenation of 3-oxobutanoic acid esters (also known as acetoacetic acid esters). This reaction involves the addition of hydrogen across the ketone group of the starting material, guided by a chiral catalyst to yield the desired enantiomer of the corresponding alcohol.

Ruthenium complexes bearing chiral ligands have proven to be highly effective catalysts for the enantioselective hydrogenation of β-keto esters. orgsyn.orgnih.govst-andrews.ac.uk These catalysts facilitate the stereoselective transfer of hydrogen to the carbonyl group of the 3-oxobutanoic acid ester. For instance, a process involving a ruthenium complex catalyst and a 3-oxobutanoate in an organic solvent can be employed. patsnap.com The general reaction is as follows:

3-Oxobutanoate + H₂ --(Ruthenium Complex Catalyst)--> (R)-3-hydroxybutyrate

A specific example involves dissolving a 3-oxobutanoate and a ruthenium complex catalyst in an organic solvent, followed by reaction under hydrogen pressure. patsnap.com In one particular synthesis, a dichlorophenyl ruthenium (II) dimer complexed with a chiral diphosphine ligand was used to hydrogenate methyl 3-oxobutanoate in methanol (B129727). google.com

The efficiency and enantioselectivity of the ruthenium-catalyzed hydrogenation are highly dependent on the reaction conditions, including temperature, pressure, and reaction time. Optimization of these parameters is crucial for maximizing the yield and enantiomeric excess (ee) of the (R)-3-hydroxybutanoate product.

In a typical procedure, the reaction is conducted at temperatures ranging from 20-80°C and a hydrogen pressure of 1-20 bar for a duration of 12-24 hours. patsnap.com One specific example of such a synthesis of methyl (R)-3-hydroxybutyrate utilized a temperature of 60°C and a hydrogen pressure of 10 bar for 16 hours, resulting in a yield of 94.7% and an ee of 94%. patsnap.comgoogle.com

Below is a data table summarizing the optimized reaction conditions from a representative synthesis:

ParameterValueReference
Catalyst Dichlorophenyl ruthenium (II) dimer with (R)-(+)-2,2'-bis-(diphenylphosphino)-1,1'-dibenzofuran group-8,8'-disulfonic acid dipotassium (B57713) salt google.com
Substrate Methyl 3-oxobutanoate google.com
Solvent Methanol google.com
Temperature 60°C patsnap.comgoogle.com
Hydrogen Pressure 10 bar patsnap.comgoogle.com
Reaction Time 16 hours patsnap.comgoogle.com
Yield 94.7% patsnap.comgoogle.com
Enantiomeric Excess (ee) 94% patsnap.comgoogle.com

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the production of (R)-3-hydroxybutanoate. These approaches utilize enzymes, such as lipases, which can catalyze reactions with high stereospecificity under mild conditions.

Lipases are widely used biocatalysts in organic synthesis due to their broad substrate specificity and high enantioselectivity. Candida antarctica lipase (B570770) B (CAL-B) is a particularly effective enzyme for the synthesis of (R)-3-hydroxybutanoate derivatives through transesterification. mdpi.comresearchgate.netnih.gov

In this approach, a racemic mixture of an ester of 3-hydroxybutanoate is reacted with an alcohol in the presence of CAL-B. The enzyme selectively catalyzes the transesterification of one enantiomer, allowing for the separation of the two enantiomers. For example, the transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol using CAL-B can produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.com

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of (R)-3-hydroxybutanoate synthesis, enzymatic kinetic resolution is a common strategy. mdpi.com

This process typically involves the use of a lipase to selectively acylate or hydrolyze one enantiomer in a racemic mixture of 3-hydroxybutanoate esters. For instance, the kinetic resolution of racemic ethyl 3-hydroxybutanoate can be achieved through enantioselective acylation using an acyl donor in the presence of CAL-B. The enzyme preferentially acylates the (R)-enantiomer, leaving the unreacted (S)-enantiomer. This allows for the separation of the acylated (R)-enantiomer from the remaining (S)-alcohol. researchgate.net

The following table provides a conceptual overview of an enzymatic kinetic resolution process:

StepDescriptionKey ComponentsOutcome
1. Reaction A racemic mixture of ethyl 3-hydroxybutanoate is subjected to enzymatic acylation.Racemic ethyl 3-hydroxybutanoate, Acyl donor (e.g., isopropenyl acetate), Candida antarctica lipase B (CAL-B)Selective acylation of the (R)-enantiomer to form ethyl (R)-acetoxybutanoate.
2. Separation The reaction mixture contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer.Ethyl (R)-acetoxybutanoate, (S)-ethyl 3-hydroxybutanoateThese two compounds can be separated based on their different chemical properties.
3. Conversion The separated ethyl (R)-acetoxybutanoate can be converted back to (R)-ethyl 3-hydroxybutanoate.Ethyl (R)-acetoxybutanoate, Alcohol (e.g., ethanol), CAL-BAlcoholysis of the ester to yield the desired (R)-ethyl 3-hydroxybutanoate with high enantiomeric purity.

Alcoholysis of Poly-(R)-3-hydroxybutanoate

A prominent and efficient route to obtaining alkyl (R)-3-hydroxybutanoates is through the chemical depolymerization of poly-(R)-3-hydroxybutanoate (PHB), a biodegradable polymer produced by various microorganisms. researchgate.netnih.gov This process, known as alcoholysis or transesterification, involves reacting the polymer with an alcohol in the presence of a catalyst to yield the corresponding monomeric esters.

Acid-catalyzed alcoholysis is a commonly employed method. Various acids, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid monohydrate, have been utilized to facilitate this reaction. researchgate.netorgsyn.org The choice of alcohol determines the resulting ester; for instance, methanolysis yields methyl (R)-3-hydroxybutanoate, while ethanolysis produces ethyl (R)-3-hydroxybutanoate. researchgate.netgoogle.com The reaction is often carried out at elevated temperatures, and co-solvents like 1,2-dichloroethane (B1671644) may be used to improve the solubility of the PHB polymer and facilitate the reaction. researchgate.netorgsyn.org

One documented procedure involves the methanolysis of PHB using a solution of concentrated sulfuric acid in methanol, with 1,2-dichloroethane as a co-solvent. The mixture is heated at reflux for an extended period, typically around 3 days, to achieve a high conversion to methyl (R)-3-hydroxybutanoate. orgsyn.orgethz.ch An alternative approach utilizes anhydrous hydrochloric acid for the alcoholysis of PHB that has been purified using a simple digestion method with 0.2 N sodium hydroxide (B78521). researchgate.netnih.gov This method has been shown to be efficient for producing various alkyl (R)-(-)-hydroxybutyrates. nih.gov

The conditions for the transesterification of PHB can be varied to control the degradation and the molecular weight of the resulting oligomers or monomers. researchgate.net For example, a process for producing ethyl (R)-3-hydroxybutanoate involves reacting PHB with absolute ethanol (B145695) and concentrated sulfuric acid in a reactor heated to 110°C for 22 hours. google.com

Table 1: Selected Conditions for the Alcoholysis of Poly-(R)-3-hydroxybutanoate (PHB)

Alcohol Catalyst Co-solvent Temperature Reaction Time Product Reference
Methanol Sulfuric acid 1,2-dichloroethane Reflux 3 days Methyl (R)-3-hydroxybutanoate orgsyn.orgethz.ch
Various Alcohols Anhydrous HCl Not specified Not specified Not specified Alkyl (R)-(-)-hydroxybutyrates nih.gov
Ethanol Sulfuric acid None 110°C 22 hours Ethyl (R)-3-hydroxybutanoate google.com
Methanol p-Toluenesulfonic acid monohydrate 1,2-dichloroethane 140-150°C 48 hours Methyl (R)-3-hydroxybutanoate oligomers orgsyn.org

Hydrolysis Techniques for Obtaining Sodium (R)-3-hydroxybutanoate

To obtain the water-soluble sodium salt of (R)-3-hydroxybutanoic acid, hydrolysis of the corresponding esters is a common final step. This can be achieved through alkaline hydrolysis, followed by purification to remove byproducts and excess reagents.

The saponification of alkyl (R)-3-hydroxybutanoates, such as the methyl or ethyl esters, is typically carried out using a strong base like sodium hydroxide (NaOH). This reaction involves the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, leading to the cleavage of the ester bond and the formation of the sodium salt of the carboxylic acid and the corresponding alcohol as a byproduct.

The reaction is generally performed in an aqueous solution. For instance, ethyl (R)-3-hydroxybutanoate can be hydrolyzed by adding it to water and then slowly introducing solid sodium hydroxide while maintaining a low temperature (e.g., below 10°C) to control the exothermic reaction. google.com After the addition of the base, the reaction mixture is stirred for several hours to ensure complete hydrolysis. google.com The resulting aqueous solution contains this compound.

Following alkaline hydrolysis, the reaction mixture contains the desired this compound, the alcohol byproduct (e.g., methanol or ethanol), and any unreacted sodium hydroxide. To obtain a pure product, purification steps are necessary. One effective method for separating the ionic this compound from non-ionic impurities and for converting the salt to the free acid if desired, is ion exchange chromatography. google.com

In this technique, the aqueous solution from the hydrolysis reaction can be passed through a column packed with a cation exchange resin. google.com These resins typically consist of a solid support with fixed anionic functional groups (e.g., sulfonate groups) and mobile cations (e.g., H⁺ or Na⁺). libretexts.org When the solution containing this compound passes through the column, the Na⁺ ions can be exchanged for H⁺ ions on the resin, resulting in the formation of (R)-3-hydroxybutanoic acid in the eluate. google.com Alternatively, anion exchange chromatography, which utilizes a stationary phase with fixed positive charges, can be used to bind the negatively charged (R)-3-hydroxybutanoate anion. sartorius.com The bound product can then be eluted by changing the pH or by using a solution with a high concentration of a competing anion. thermofisher.com This method is effective for separating charged molecules from uncharged or similarly charged species. fredhutch.org

Iv. Advanced Research Applications of Sodium R 3 Hydroxybutanoate and Its Derivatives

Precursor in Organic Synthesis

The unique stereochemistry of (R)-3-hydroxybutanoate makes it an important starting material in the synthesis of a variety of organic compounds. Its utility stems from the presence of both a hydroxyl and a carboxyl functional group, along with a defined chiral center.

Chiral Building Block for Fine Chemicals and Pharmaceuticals

(R)-3-hydroxybutanoic acid and its derivatives are versatile chiral building blocks for the synthesis of enantiomerically pure fine chemicals and pharmaceuticals. orgsyn.orgoup.com The presence of two functional groups, a hydroxyl and a carboxylic acid, in a specific stereochemical arrangement allows for the construction of complex molecular architectures with high precision. nih.govnih.gov For instance, optically pure ethyl (R)-3-hydroxybutyrate serves as a starting material in the synthesis of β-lactamase inhibitors. researchgate.net The ability to introduce chirality early in a synthetic route is crucial for the efficacy and safety of many pharmaceutical compounds.

Synthesis of Vitamins, Antibiotics, and Pheromones

The utility of (R)-3-hydroxybutanoate extends to the synthesis of various natural products. It is a recognized precursor for the synthesis of certain antibiotics, vitamins, and pheromones. oup.comresearchgate.net For example, it is a key intermediate in the production of carbapenem (B1253116) antibiotics. nih.govnih.gov Additionally, (R)-3-hydroxybutyric acid has been identified as a sex pheromone in the European spider Linyphia triangularis. nih.govebi.ac.uk Its role as a chiral precursor is critical in achieving the specific stereoisomers required for biological activity in these applications.

Derivatization to Esters and Oligomers for Specific Biochemical Activities

(R)-3-hydroxybutanoate can be derivatized into various esters and oligomers to elicit specific biochemical activities. google.com For example, the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate has been synthesized enzymatically and is noted for its therapeutic and ergogenic potential. mdpi.comresearchgate.net Oligomers of (R)-3-hydroxybutanoate (OHB) have demonstrated the ability to transport cations through lipid bilayers, suggesting potential applications in membrane transport research. researchgate.net Furthermore, methyl-esterified oligomers of 3-hydroxybutyrate (B1226725) have been shown to protect bacteria from hydroxyl radicals, indicating antioxidant properties. researchgate.netnih.gov These derivatives, including dimers and trimers, exhibit significant hydroxyl radical-scavenging activity. nih.gov The production of these oligomers can be achieved in recombinant E. coli, highlighting a biotechnological route to these bioactive compounds. nih.gov

Research in Polyhydroxyalkanoates (PHAs) and Bioplastics

Sodium (R)-3-hydroxybutanoate is a fundamental component in the research and development of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers with properties comparable to conventional plastics.

Monomer for Poly(3-hydroxybutyrate) (PHB) and Copolymers

(R)-3-hydroxybutyrate is the natural monomer for the biosynthesis of poly(3-hydroxybutyrate) (PHB), the most common type of PHA. nih.govwikipedia.org PHB is a thermoplastic polyester (B1180765) produced by various microorganisms as a form of energy storage. wikipedia.org It is biodegradable, non-toxic, and biocompatible, making it an attractive alternative to petroleum-based plastics. nih.govwikipedia.org Beyond the homopolymer PHB, (R)-3-hydroxybutanoate is also a key component in various PHA copolymers. By incorporating other monomers such as 3-hydroxyvalerate (B1259860) (3HV) or 3-hydroxyhexanoate (B1247844) (3HHx), copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] are produced. wikipedia.orgfrontiersin.orgnih.gov This copolymerization allows for the tailoring of the material's properties.

Impact of (R)-3-Hydroxybutanoate on PHA Material Properties

The proportion of (R)-3-hydroxybutanoate in PHA copolymers significantly influences their material properties. PHB, the homopolymer of (R)-3-hydroxybutyrate, is known for its high crystallinity, which can lead to brittleness. nih.govmdpi.com The incorporation of other monomers alongside (R)-3-hydroxybutanoate alters the polymer's crystallinity and, consequently, its mechanical properties.

For instance, in PHBV, increasing the 3-hydroxyvalerate (3HV) content relative to the (R)-3-hydroxybutanoate (3HB) content can increase flexibility. wikipedia.org The 3HB units provide stiffness, while the 3HV units act as a plasticizer. wikipedia.org This allows for the creation of materials ranging from rigid to more flexible, similar to polypropylene (B1209903) or polyethylene. wikipedia.org

Similarly, the inclusion of 3-hydroxyhexanoate (3HHx) monomers to form P(3HB-co-3HHx) copolymers leads to materials with reduced crystallinity and elastomeric properties. mdpi.com As the molar fraction of 3HHx increases, the copolymer's melting point, glass transition temperature, Young's modulus, and tensile strength generally decrease, while the elongation at break increases, resulting in a more flexible and less brittle material. nih.gov

Table 1: Influence of Monomer Composition on PHA Copolymer Properties

CopolymerMonomer CompositionKey Property Changes with Increased Co-monomer Content
PHBV (R)-3-hydroxybutyrate and 3-hydroxyvalerateIncreased flexibility, decreased melting point, water permeability, and tensile strength.
P(3HB-co-3HHx) (R)-3-hydroxybutyrate and 3-hydroxyhexanoateIncreased flexibility and elongation at break; decreased crystallinity, melting point, and tensile strength.

Metabolic Engineering for Tailored PHA Production

Metabolic engineering offers a powerful strategy for the customized production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. By genetically modifying microbial strains, researchers can control the incorporation of specific monomers, such as (R)-3-hydroxybutyrate (3HB), to produce polymers with desired properties. frontiersin.orgnih.gov Poly(3-hydroxybutyrate) [P(3HB)], a common type of PHA, is known for its stiffness and high crystallinity, which can limit its applications. frontiersin.org To overcome these limitations, metabolic engineering is employed to create copolymers by introducing different monomeric units.

One key approach involves the manipulation of genes within the PHA biosynthesis pathway. This pathway typically includes three crucial enzymes: β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC). frontiersin.orgnih.gov Genetic modifications can target these and other related genes to alter the flux of precursors and influence the final composition of the PHA.

For instance, the deletion of the phaB gene in Cupriavidus necator disrupts the synthesis of (R)-3-hydroxybutyryl-CoA, leading to an increased incorporation of other monomers when the appropriate substrates are provided. frontiersin.org This strategy has been successfully used to increase the molar composition of 3-hydroxyhexanoate (3HHx) in P(3HB-co-3HHx) copolymers. frontiersin.org Furthermore, engineered PHA synthases have been developed to enhance PHA production and allow for the incorporation of a wider range of monomers. nih.gov

Metabolically engineered Escherichia coli has also been utilized for the production of enantiomerically pure (R)-3-hydroxybutyric acid. researchgate.net By introducing the PHA biosynthesis operon from Ralstonia eutropha along with an intracellular PHA depolymerase gene, researchers have created a system for efficient production. researchgate.net To prevent the further metabolism of the depolymerized product, strains of E. coli lacking (R)-3-HB dehydrogenase have been developed. researchgate.net

Table 1: Examples of Metabolic Engineering Strategies for Tailored PHA Production

Organism Genetic Modification Objective Outcome
Cupriavidus necatorDeletion of phaB geneIncrease 3HHx monomer supplyIncreased 3HHx molar composition in P(3HB-co-3HHx) frontiersin.org
Cupriavidus necatorIntroduction of had and crt2 genes into the phaB locusIncrease 3HHx monomer composition from sugarsProduction of P(3HB-co-3HHx) with 22 mol% of 3HHx from glucose frontiersin.org
Escherichia coliIntroduction of R. eutropha PHA biosynthesis operon and depolymerase geneProduction of enantiomerically pure (R)-3-hydroxybutyric acidEfficient production with a yield of 49.5% from glucose researchgate.net
Escherichia coliDevelopment of strains without (R)-3-HB dehydrogenasePrevent further metabolism of depolymerized materialFacilitates heterologous PHA synthesis and degradation pathway researchgate.net

Investigations in Neurological and Metabolic Disorders

Exogenous β-hydroxybutyrate (BHB), the conjugate base of (R)-3-hydroxybutanoate, has demonstrated potential anticonvulsant effects in animal models of epilepsy. nih.gov In a kainic acid-induced rat model of epilepsy, pretreatment with BHB was found to alleviate neuronal damage. nih.gov This protective effect may be linked to the suppression of inflammatory responses, as indicated by the inhibition of glial fibrillary acidic protein (GFAP) expression. nih.gov

Furthermore, BHB administration has been shown to increase the levels of glutathione (B108866) (GSH) and γ-aminobutyric acid (GABA) in the hippocampus of these models. nih.gov The increase in GABA, an inhibitory neurotransmitter, can help to dampen seizure activity. nih.gov In a pentylenetetrazole-induced kindling rat model, sodium butyrate (B1204436) was observed to enhance the antioxidant status and restore the histological architecture of the brain, suggesting improved neurological function. springermedicine.com Blood β-hydroxybutyrate levels in epilepsy patients on a ketogenic diet have been correlated with the degree of seizure control, with a potential therapeutic threshold of approximately 4 mmol/L. wikipedia.org

Research suggests that β-hydroxybutyrate and its derivatives may have a positive influence on cognitive function. The brain can utilize ketone bodies like 3-hydroxybutyrate (3-HB) as an alternative energy source. nih.gov Studies have indicated that achieving a certain plasma concentration of 3-HB could initiate ketone metabolism in the brain and potentially improve brain health. nih.gov

In a study involving mice, treatment with 3-hydroxybutyrate methyl ester (3-HBME) resulted in significantly better performance in the Morris water maze compared to control groups. researchgate.net This enhancement in spatial learning and memory may be associated with increased expression of proteins involved in neuronal communication. researchgate.net Additionally, sodium butyrate has been shown to act as a selective cognitive enhancer for weak or impaired memory in rats, and it was able to reinstate contextual memory that had been impaired by the blockade of protein synthesis. nih.gov

Sodium-D,L-3-hydroxybutyrate has emerged as a therapeutic option for Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), a severe inborn error of metabolism. nih.govresearchgate.net MADD can lead to life-threatening complications, including cardiomyopathy and leukodystrophy. nih.gov

Treatment with D,L-3-hydroxybutyrate has shown promising results in patients with MADD. In one case, a 2-year-old boy with rapidly progressive leukodystrophy showed improvement within a week of starting treatment and experienced a return of neurological function after two years. nih.gov Similarly, two infants with life-threatening cardiomyopathy that was unresponsive to conventional treatment showed progressive and sustained improvement in cardiac contractility after being treated with sodium-D,L-3-hydroxybutyrate. nih.gov These findings highlight the potential of D,L-3-hydroxybutyrate in managing the severe cerebral and cardiac complications associated with MADD. nih.govresearchgate.net Pharmacokinetic studies in MADD patients have shown that after administration of D,L-3-HB, both the D- and L-enantiomers peak in the blood between 30 and 60 minutes. cheoresearch.ca

Sepsis-induced muscle weakness is a significant concern in critically ill patients. Research in animal models has explored the potential of 3-hydroxybutyrate-sodium-salt (3HB-Na) to mitigate this condition. nih.govresearchgate.net In a mouse model of sepsis, supplementation with 150 mg/day of 3HB-Na was found to prevent sepsis-induced muscle weakness. nih.govresearchgate.net

However, the therapeutic window for 3HB-Na appears to be narrow. Increasing the daily dose by just 20% led to increased illness severity, and higher doses resulted in increased mortality. nih.gov The toxicity observed at higher doses may be at least partially attributed to the excess sodium load, leading to metabolic alkalosis and hypernatremia. nih.govresearchgate.net These findings suggest that while 3-hydroxybutyrate has the potential to prevent ICU-acquired weakness, the salt form may not be the ideal delivery method. nih.gov Subsequent research has investigated ketone esters as a potentially safer alternative to deliver 3-hydroxybutyrate without the associated sodium load. nih.gov

Table 2: Effects of 3-hydroxybutyrate-sodium-salt in a Septic Mouse Model

Daily Dose of 3HB-Na Effect on Muscle Weakness Observed Toxicity
150 mg/dayPrevented sepsis-induced muscle weakness nih.govresearchgate.netNo obvious toxicity researchgate.net
180 mg/dayIncreased muscle force among survivors researchgate.netIncreased illness severity, metabolic alkalosis, hypernatremia nih.govresearchgate.net
225 mg/day and higher-Increased mortality, dehydration of brain and lungs, increased markers of neuronal damage researchgate.net
300 mg/day-Doubled illness severity scores, mortality increased from 30.4% to 87.5% researchgate.net

Cardiovascular Health Research

The ketone body 3-hydroxybutyrate (3-OHB) is increasingly being investigated for its potential benefits in cardiovascular health. The failing heart can utilize ketone bodies as an alternative fuel source, which may be an adaptive response to metabolic stress. nih.gov

Studies in both animal models and humans have shown that increasing the delivery of 3-OHB to the heart can have positive effects. In mice, strategies to increase ketone delivery reduced pathologic cardiac remodeling and dysfunction. nih.gov In patients with chronic heart failure, 3-OHB has been shown to increase cardiac output. ahajournals.org

The mechanism behind these cardiovascular effects appears to be related to a reduction in afterload, as myocardial contractility and preload remained unchanged in one study. ahajournals.org Interestingly, the L-enantiomer of 3-OHB demonstrated a stronger hemodynamic response compared to the D-enantiomer, suggesting a potential dissociation between the metabolic and hemodynamic effects of the different enantiomers. ahajournals.org Furthermore, as an endogenous inhibitor of Class I histone deacetylases (HDACs), β-hydroxybutyrate may exert cardioprotective effects by reducing oxidative stress. nih.gov

Maintenance of ATP Generation under Metabolic Stress

This compound, a ketone body, serves as a crucial alternative energy source for tissues, particularly under conditions of metabolic stress such as fasting, prolonged exercise, or a ketogenic diet. Its role in maintaining cellular energy homeostasis is primarily centered on its ability to be converted into acetyl-CoA, which then enters the Krebs cycle to generate ATP. In animal studies, the administration of 3-hydroxybutyrate has been shown to increase ATP production in the heart muscle, a vital function during events like myocardial ischemia-reperfusion injury nih.gov. This process helps to preserve the potential of mitochondrial membranes and reduce mitochondrial swelling, thereby sustaining cellular energy levels when primary glucose metabolism is compromised nih.gov.

Research has also highlighted that the precursor to (R)-3-hydroxybutanoate, 1,3-butanediol, can positively influence metabolic outcomes. This suggests that elevating circulating levels of (R)-3-hydroxybutanoate can support energy production and cellular function during periods of metabolic challenge nih.gov.

Metabolic Condition Effect of (R)-3-hydroxybutanoate Administration Outcome Reference
Myocardial Ischemia-ReperfusionIncreased ATP productionMaintenance of mitochondrial membrane potential, reduced mitochondrial swelling nih.gov
Fasting/Ketogenic DietServes as an alternative fuel sourceSustained cellular energy (ATP) levels nih.gov

Research on Oxidative Stress and Antioxidant Properties

This compound and its related compound, sodium butyrate, have demonstrated significant antioxidant properties in various research models. These compounds can mitigate oxidative stress by directly scavenging reactive oxygen species (ROS), inhibiting their production, and enhancing the body's endogenous antioxidant defense systems.

Scavenging Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that can damage cellular components like proteins, lipids, and DNA nih.gov. Studies have shown that sodium butyrate can effectively reduce the levels of ROS. For instance, in human retinal microvascular endothelial cells exposed to high glucose, sodium butyrate treatment led to a reduction in ROS production nih.gov. Similarly, in a study on THP-1 cells, sodium butyrate was found to decrease the levels of ROS induced by advanced glycation end products nih.gov. This direct scavenging activity helps to protect cells from oxidative damage.

Cell/Tissue Model Inducer of Oxidative Stress Effect of Sodium Butyrate Reference
Human Retinal Microvascular Endothelial CellsHigh GlucoseReduction in ROS production nih.gov
THP-1 CellsAdvanced Glycation End Products (AGEs)Decreased levels of ROS nih.gov
HepG2 CellsHydrogen Peroxide (H₂O₂)Decreased ROS levels researchgate.net

Inhibition of Mitochondrial ROS Production

Mitochondria are a primary source of ROS production within the cell. Research indicates that 3-hydroxybutyrate can decrease the formation of mitochondrial reactive oxygen species nih.gov. This is particularly important in conditions of metabolic stress where mitochondrial activity is altered. By reducing mitochondrial ROS, (R)-3-hydroxybutanoate helps to protect these vital organelles from oxidative damage, thereby preserving their function in energy production and other cellular processes. The mechanism involves maintaining the mitochondrial membrane potential and reducing mitochondrial swelling, which can contribute to excessive ROS generation nih.gov. Furthermore, sodium ions themselves have been shown to modulate mitochondrial ROS production, suggesting a complex interplay in how this compound exerts its effects nih.govrosj.org.

Key Finding Mechanism Reference
Decreased mitochondrial ROS formationMaintenance of mitochondrial membrane potential, reduced mitochondrial swelling nih.gov
Modulation of mitochondrial ROS by sodium ionsPotential influence on mitochondrial respiratory chain complexes nih.govrosj.org

Promotion of Antioxidant Defenses

Beyond direct ROS scavenging, sodium butyrate has been shown to bolster the cellular antioxidant defense system. It achieves this by upregulating the expression and activity of key antioxidant enzymes. In a study involving obese rats on a high-fat diet, sodium butyrate intervention led to an upregulation of antioxidant enzyme activity nih.gov. Specifically, it was found to regulate the Nrf2 antioxidant pathway, a critical signaling pathway in the cellular response to oxidative stress nih.gov. This resulted in increased expression of downstream antioxidant genes like Nqo-1 and Ho-1 nih.gov.

Further research has demonstrated that sodium butyrate can increase the levels of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.govmdpi.com. In HepG2 cells treated with hydrogen peroxide, sodium butyrate was shown to upregulate total antioxidant capacity (T-AOC) and the activity of glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD) researchgate.net.

| Model | Effect of Sodium Butyrate | Specific Antioxidant Defenses Promoted | Reference | | --- | --- | --- | | High-fat-diet-induced obese rats | Upregulation of antioxidant enzyme activity | Nrf2 pathway activation, increased Nqo-1 and Ho-1 expression | nih.gov | | AGEs-induced THP-1 cells | Increased SOD content | Superoxide Dismutase (SOD) | nih.gov | | Heat-stressed mice | Improved antioxidant levels | Increased Total Superoxide Dismutase (T-SOD) and Glutathione Peroxidase (GSH-Px) | mdpi.com | | H₂O₂-treated HepG2 cells | Upregulation of total antioxidant capacity and enzyme activity | Total Antioxidant Capacity (T-AOC), Glutathione Peroxidase (GPx), Catalase (CAT), Superoxide Dismutase (SOD) | researchgate.net |

V. Analytical Methodologies in R 3 Hydroxybutanoate Research

Chromatographic Techniques for Quantification and Stereoisomer Analysis

Chromatographic methods are fundamental in the analysis of (R)-3-hydroxybutanoate, offering high resolution and sensitivity for both quantification and the critical task of distinguishing between its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the quantification of 3-hydroxybutyrate (B1226725). This method combines the superior separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of non-volatile compounds like (R)-3-hydroxybutanoate, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. Silylation is a common derivatization approach, using reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

The GC-MS method offers excellent sensitivity and specificity, allowing for the detection and quantification of (R)-3-hydroxybutanoate even at low concentrations in complex biological samples such as blood and urine. scispace.com The use of a deuterated internal standard, such as γ-hydroxybutyrate-d6, is often employed to ensure accuracy and precision by correcting for variations during sample preparation and analysis. scispace.com The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized analyte. scispace.com

Table 1: Exemplary GC-MS Parameters for 3-Hydroxybutyrate Analysis
ParameterValue
Column Zebron ZB-5 capillary column (30 m x 0.25 mm i.d., 2.5 µm film thickness) scispace.com
Injection Mode Splitless scispace.com
Derivatization Agent BSTFA with 1% TMCS scispace.com
Internal Standard γ-hydroxybutyrate-d6 scispace.com
MS Mode Selected Ion Monitoring (SIM) scispace.com
Limit of Detection 0.1 mg/L in urine scispace.com
Limit of Quantification 0.2 mg/L in urine scispace.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of (R)-3-hydroxybutanoate, particularly for the challenging task of separating its enantiomers. Chiral HPLC is the most versatile and important tool for resolving enantiomers, and its application is crucial in pharmaceutical and biochemical analysis where the stereochemistry of a molecule dictates its biological activity. phenomenex.com

The separation of (R)- and (S)-3-hydroxybutanoate enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated high optical resolving ability for a broad range of chiral compounds. asianpubs.org The choice of the mobile phase, which often consists of a mixture of a nonpolar organic solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. asianpubs.org The temperature can also influence chiral selectivity, with lower temperatures generally leading to better resolution. sigmaaldrich.com

For detection, a UV detector is commonly used, although more sensitive and specific detectors like mass spectrometers can be coupled with HPLC (LC-MS) for enhanced analytical power. In some cases, pre-column derivatization with a fluorescent reagent can be employed to improve detection sensitivity.

Table 2: Chiral HPLC Systems for 3-Hydroxybutyrate Enantiomer Separation
ParameterSystem 1System 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) asianpubs.orgAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) asianpubs.org
Column Dimensions 25 cm x 4.6 mm asianpubs.org25 cm x 4.6 mm asianpubs.org
Mobile Phase n-Hexane / Isopropyl Alcohol asianpubs.orgn-Hexane / Isopropyl Alcohol asianpubs.org
Flow Rate 1 mL/min asianpubs.org1 mL/min asianpubs.org
Temperature 25 °C asianpubs.org25 °C asianpubs.org
Detection UV at 254 nm asianpubs.orgUV at 254 nm asianpubs.org

Enzymatic Assays

Enzymatic assays provide a highly specific and often rapid method for the quantification of D-3-hydroxybutyrate (the biologically active (R)-enantiomer). These assays are based on the enzymatic activity of 3-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776). nih.govnih.gov This reaction is coupled with the reduction of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. nih.govnih.gov

The concentration of D-3-hydroxybutyrate is determined by measuring the increase in NADH, typically through spectrophotometry by monitoring the change in absorbance at 340 nm. To drive the reaction to completion, a high concentration of NAD+ and an alkaline buffer (pH ~9.5) are often used. nih.gov In some variations of the assay, the NADH produced is coupled to a colorimetric system, such as the reduction of a tetrazolium salt (e.g., p-iodonitrotetrazolium violet) to a colored formazan, which can be measured at a different wavelength (e.g., 500 nm). nih.gov This approach can prevent the backward reaction and enhance the stability of the signal. nih.gov

Enzymatic assays are well-suited for the analysis of biological samples and are available in commercial kit formats, making them accessible for routine laboratory use. caymanchem.commegazyme.com They offer the advantage of not requiring sophisticated instrumentation like GC-MS or HPLC.

Table 3: Principle of Enzymatic Assay for D-3-Hydroxybutyrate
StepReactionMeasurement
1 D-3-Hydroxybutyrate + NAD+ --(HBDH)--> Acetoacetate + NADH + H+ nih.govIncrease in NADH
2 NADH + H+ + Colorimetric Detector --(Diaphorase)--> NAD+ + Colored Product caymanchem.comAbsorbance of colored product (e.g., formazan) caymanchem.com

Spectroscopic Characterization (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation and characterization of Sodium (R)-3-hydroxybutanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the carboxylate group, and the methine proton attached to the hydroxyl-bearing carbon. hmdb.ca

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carboxylate (-COO⁻) group, and the C-H bonds of the alkyl chain. nih.govchemicalbook.com

Table 4: Spectroscopic Data for Sodium 3-hydroxybutyrate
TechniqueKey Features
¹H NMR Signals corresponding to methyl (CH₃), methylene (CH₂), and methine (CH) protons hmdb.ca
¹³C NMR Signals for the four distinct carbon atoms in the molecule hmdb.ca
FTIR (KBr Wafer) Characteristic absorption bands for O-H, C-H, and C=O (carboxylate) stretching vibrations nih.gov

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of (R)-3-hydroxybutanoate and to elucidate its role in various metabolic pathways. This method involves the use of stable isotopes, such as Carbon-13 (¹³C), which are incorporated into the molecule of interest. medchemexpress.com The labeled compound is then introduced into a biological system (e.g., cell culture or in vivo), and the distribution of the isotopic label in downstream metabolites is monitored over time. kuleuven.be

By analyzing the isotopic enrichment patterns in various metabolites using techniques like mass spectrometry or NMR, researchers can map the flow of carbon atoms from (R)-3-hydroxybutanoate through interconnected metabolic pathways, such as the tricarboxylic acid (TCA) cycle. researchgate.net For example, using [2,4-¹³C₂]-(R)-3-hydroxybutyrate allows for the tracking of the acetyl-CoA molecules produced from its breakdown as they enter the TCA cycle. researchgate.net This approach provides quantitative insights into metabolic fluxes and the contribution of (R)-3-hydroxybutanoate to cellular energy metabolism and biosynthesis. nih.gov

Table 5: Applications of Isotopic Labeling in (R)-3-Hydroxybutanoate Research
Isotopic TracerAnalytical TechniqueResearch Application
[2,4-¹³C₂]-(R)-3-hydroxybutyrateMass Spectrometry, NMRTracing the contribution of ketone bodies to the TCA cycle in the brain researchgate.net
[3-¹³C]-(R)-3-hydroxybutyrateGas Chromatography-Mass SpectrometryDetermining the kinetics of ketone body metabolism in humans nih.gov
[U-¹³C₆]-GlucoseMass SpectrometryInvestigating the de novo synthesis of 3-hydroxybutyrate from glucose

Vi. in Vitro and in Vivo Research Models

Cellular and Tissue Culture Studies

In vitro models, which involve the use of cultured cells and tissues, are fundamental in elucidating the specific cellular and molecular mechanisms of action of Sodium (R)-3-hydroxybutanoate. These controlled laboratory environments allow researchers to observe the direct effects of the compound on various cell types, contributing to a foundational understanding of its biological roles.

Research has explored the relationship between ketone bodies and Fibroblast Growth Factor 21 (FGF21), a hormone primarily produced by the liver that plays a significant role in regulating lipid metabolism and glucose homeostasis. nih.govyoutube.com Studies using related compounds like sodium butyrate (B1204436) have shown an induction of FGF21 gene expression in liver cells (hepatocytes). nih.govnih.govresearchgate.net This effect is linked to the inhibition of histone deacetylase 3 (HDAC3), which in turn enhances the function of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of FGF21 transcription. nih.govnih.govresearchgate.net FGF21 is known to stimulate fatty acid oxidation and the production of ketone bodies, including (R)-3-hydroxybutanoate, creating a potential feedback loop. nih.govnih.gov While direct studies on this compound's induction of FGF21 in cell cultures are less detailed, its role as a ketone body places it centrally within the metabolic processes that FGF21 governs. nih.gov

Studies on cultured mouse glial cells have demonstrated that derivatives of 3-hydroxybutyric acid, including the sodium salt of D-3-hydroxybutyrate, have a positive effect on cell survival. nih.gov Research findings indicate that these compounds can significantly decrease the percentage of glial cells undergoing apoptosis (programmed cell death). nih.gov This anti-apoptotic effect is associated with a notable elevation in the concentration of cytosolic calcium (Ca2+), sourced from both extracellular and intracellular stores. nih.gov The mechanism appears to be mediated by signaling pathways related to this calcium increase. nih.gov These findings suggest that 3-hydroxybutyrate (B1226725) derivatives may act as neuroprotective agents by promoting the health and survival of glial cells, which are crucial for supporting neuron function in the central nervous system. nih.gov

This compound serves as a key alternative energy source for various cells, particularly when glucose availability is low. In cell culture studies, its metabolic product, 3-hydroxybutyrate (3OHB), is taken up by cells and converted back to acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle within the mitochondria to generate ATP, the primary energy currency of the cell. Research on cultured cerebral cortical neurons has shown that neurons maintained in the presence of 3OHB exhibit increased mitochondrial respiration, leading to higher oxygen consumption and ATP production. nih.govnih.gov This metabolic shift also results in an elevated NAD+/NADH ratio, indicating an enhanced cellular energy state. nih.govnih.gov Furthermore, 3OHB metabolism can induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein vital for neuronal survival and plasticity, through mechanisms involving mitochondrial activity. nih.govnih.gov

Table 1: Summary of In Vitro Effects of (R)-3-hydroxybutanoate and Related Compounds

Cell Type Studied Compound Used Key Findings Reference
Mouse Glial Cells D-3-hydroxybutyrate sodium salt Decreased apoptosis; Elevated cytosolic Ca2+ concentration. nih.gov
Cultured Cerebral Cortical Neurons 3-hydroxybutyrate (3OHB) Increased mitochondrial respiration, ATP production, and NAD+/NADH ratio; Induced BDNF expression. nih.govnih.gov
HepG2 Hepatocytes Sodium Butyrate Induced FGF21 gene expression via HDAC3 inhibition. nih.govresearchgate.net
HT22 Neuronal Cells 3-Hydroxybutyrate (3HB) Sustained cell viability and mitigated mitochondrial swelling under low-glucose conditions. researchgate.net

Animal Models in Research

Animal models are indispensable for studying the systemic effects of this compound in a complex, living organism. These models allow for the investigation of its impact on metabolism, neurological function, and its potential as a diagnostic marker in various physiological and pathological states.

Rodent models have been extensively used to investigate the metabolic and neurological effects of this compound.

Metabolic Research: In mouse models of dietary obesity, administration of related compounds like sodium butyrate enhanced fatty acid oxidation and stimulated the production of ketone bodies. nih.govnih.gov This effect was mediated by FGF21. nih.gov In a mouse model of sepsis-induced critical illness, supplementation with sodium-3-hydroxybutyrate was studied to identify its efficacy and toxic threshold. nih.govnih.gov While a specific daily amount was shown to prevent muscle weakness, higher amounts led to metabolic alkalosis and hypernatremia. nih.govnih.gov

Neurological Research: In a mouse model of Parkinson's disease, sodium butyrate treatment was shown to reduce pain hypersensitivity and ameliorate depressive and anxiety-like behaviors. nih.gov This was associated with a significant reduction of pro-inflammatory cytokines at both spinal and supraspinal levels. nih.gov In a rat model of mania induced by d-amphetamine, sodium butyrate reversed and prevented hyperactivity. mcmaster.ca The study also found that d-amphetamine impaired mitochondrial respiratory-chain complexes in several brain regions, and sodium butyrate was able to reverse and prevent this mitochondrial dysfunction. mcmaster.ca Furthermore, studies in rodents have shown that elevated levels of β-hydroxybutyrate can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, which has implications for treating depression, anxiety, and cognitive impairment. wikipedia.org

Table 2: Selected Findings from Rodent Studies on this compound and Related Compounds

Animal Model Compound Research Area Key Findings Reference
Sepsis Mouse Model Sodium-3-hydroxybutyrate Metabolism/Toxicity Identified a narrow therapeutic window; higher amounts caused metabolic alkalosis and hypernatremia. nih.govnih.gov
Parkinson's Disease Mouse Model Sodium Butyrate Neurology Ameliorated pain and mood-related disorders; reduced pro-inflammatory cytokines in the CNS. nih.gov
Mania Rat Model (d-amphetamine induced) Sodium Butyrate Neurology Reversed and prevented hyperactivity; prevented impairment of mitochondrial respiratory-chain complexes in the brain. mcmaster.ca
Dietary Obese Mice Sodium Butyrate Metabolism Enhanced fatty acid oxidation and ketogenesis, mediated by FGF21. nih.govnih.gov

Veterinary Diagnostics and Disease Monitoring

The measurement of β-hydroxybutyrate (3-HB) in the blood and milk has become a valuable tool in veterinary diagnostics, particularly for monitoring metabolic diseases in livestock. nih.gov Hyperketonemia, characterized by elevated levels of ketone bodies, is one of the most common and costly metabolic disorders in high-producing dairy cows during the transition from late gestation to early lactation. nih.govnih.gov This period is often associated with a state of negative energy balance, leading to the mobilization of body fat and subsequent production of ketone bodies, including 3-HB, in the liver. nih.gov Monitoring the concentration of 3-HB serves as a key biomarker for herd-level assessment of excessive negative energy balance, allowing for timely management interventions to reduce the risk of associated diseases and improve reproductive and milking performance. nih.gov

Human Subject Studies

Human subject studies have been crucial in understanding the real-world effects of ketone esters, including those that elevate levels of (R)-3-hydroxybutanoate. Research has primarily focused on the pharmacokinetics, tolerability, and the impact on both physical and cognitive performance.

Studies involving the oral administration of ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, have been conducted to determine their kinetic profiles and how well they are tolerated by healthy human volunteers. nih.govresearchgate.netnih.gov Upon ingestion, these esters are rapidly hydrolyzed, leading to a significant increase in the plasma levels of ketone bodies, primarily β-hydroxybutyrate (BHB) and to a lesser extent, acetoacetate (B1235776). nih.govnih.gov The intact ester itself is typically not detected in the bloodstream, indicating efficient breakdown. nih.govnih.gov

The elevation of blood ketones is dose-dependent. mdpi.com In one key study, single doses of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate resulted in peak plasma BHB concentrations within 1-2 hours. nih.govnih.gov At the highest tested dose (714 mg/kg body weight), maximum plasma levels reached 3.30 mM for β-hydroxybutyrate and 1.19 mM for acetoacetate. nih.govnih.gov The elimination half-life for β-hydroxybutyrate was found to range from 0.8 to 3.1 hours, while for acetoacetate, it was longer, ranging from 8 to 14 hours. nih.govnih.gov

Generally, ketone esters have been reported to be well-tolerated. nih.govresearchgate.net Some studies noted minor gastrointestinal effects, particularly at higher doses when consumed with large volumes of milk-based drinks. nih.govresearchgate.net

Pharmacokinetic Parameters of Ketone Bodies After a Single Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate nih.govnih.gov
ParameterDose: 140 mg/kgDose: 357 mg/kgDose: 714 mg/kg
β-hydroxybutyrate Cmax (mM)Data not specifiedData not specified3.30
Acetoacetate Cmax (mM)Data not specifiedData not specified1.19
Tmax (hours)1-21-21-2
β-hydroxybutyrate T1/2 (hours)0.8 - 3.10.8 - 3.10.8 - 3.1
Acetoacetate T1/2 (hours)8 - 148 - 148 - 14

The potential for ketone esters to serve as an alternative energy source to glucose has prompted research into their effects on physical and cognitive abilities. nih.govclinicaltrials.govclinicaltrials.gov Ketone bodies can be utilized by the brain for energy, which may be particularly beneficial in states of impaired glucose metabolism. clinicaltrials.govclinicaltrials.gov

Cognitive Performance Research suggests that inducing a state of hyperketonemia through ketone ester supplementation may enhance cognitive function. nih.govcdnsciencepub.com Studies have investigated these effects in various populations, including older adults and individuals with metabolic syndrome. clinicaltrials.govnih.gov Some clinical trials have reported specific benefits, such as significant improvements in working memory after ketone ester ingestion. nih.gov Another study found that acute ketone monoester supplementation led to a decrease in cognitive interference in young adults. cdnsciencepub.com The proposed mechanism involves providing an efficient alternative fuel for the brain, which may compensate for metabolic deficits. clinicaltrials.gov Research continues to explore how these supplements may enhance brain metabolism and cognitive performance. clinicaltrials.govnih.gov

Selected Findings on Ketone Ester Supplementation and Cognitive Performance
Study FocusKey FindingSource
Acute supplementation in young adultsDecreased cognitive interference cdnsciencepub.com
Supplementation in individuals with and without Metabolic SyndromeSignificantly improved indices of working memory nih.gov
Acute effects in healthy, sedentary, and active adultsUnder investigation as a potential enhancer of cognitive performance clinicaltrials.gov

Physical Performance The impact of ketone ester supplementation on physical performance has yielded inconsistent results in scientific literature. nih.govphysiologicallyspeaking.com While touted as a potential ergogenic aid, a systematic review of randomized controlled trials found mixed outcomes. nih.gov Of 16 performance outcomes analyzed across 10 eligible studies, only 3 reported positive effects, while 10 showed null effects, and 3 indicated negative effects of ketone supplementation compared to controls. nih.gov

Initial studies suggested a modest improvement of about 2% in endurance performance during cycling time trials. physiologicallyspeaking.com However, subsequent research has often failed to replicate these findings, particularly in longer-duration events, with some studies even observing a negative impact on high-intensity exercise. physiologicallyspeaking.com

Conversely, research into post-exercise recovery has shown more promising results. Some studies suggest that ketone esters can enhance muscle recovery. nutraingredients-usa.com For instance, co-ingestion of a ketone ester drink with carbohydrates has been shown to increase post-exercise muscle glycogen (B147801) synthesis by as much as 50% compared to carbohydrates alone, potentially accelerating recovery. researchgate.net

Summary of Physical Performance Outcomes from a Systematic Review nih.gov
Performance Outcome CategoryNumber of Positive Effects ReportedNumber of Null Effects ReportedNumber of Negative Effects Reported
Lower-body Power & Endurance Performance3103

Vii. Future Directions and Emerging Research Areas

Development of Novel Analogs and Derivatives

Research into analogs and derivatives of (R)-3-hydroxybutanoate is focused on modifying its polymeric form, polyhydroxybutyrate (B1163853) (PHB), to create new materials with improved physical and chemical properties. These modifications are crucial for expanding its applications in medicine and industry.

One area of development involves creating copolymers by incorporating different monomer units alongside the (R)-3-hydroxybutanoate backbone. For instance, copolymers of 3-hydroxybutyrate (B1226725) and 3-hydroxyvalerate (B1259860), known as PHBV, are less brittle than PHB homopolymers mdpi.com. Further functionalization of these copolymers, such as with ascorbic acid, has been shown to lower the degree of crystallinity, increase thermal degradation temperature, and improve hydrophilicity and biodegradability nih.gov. Another approach is the synthesis of block copolymers, such as PHB-b-oligoEtOx, which are being investigated for various medical applications frontiersin.org.

Engineered microorganisms have also been used to produce novel copolymers. By providing specific carbon sources, bacteria can incorporate different monomer units. For example, engineered Halomonas bluephagenesis has been used to synthesize a copolymer of 3-hydroxybutanoic acid and 3-hydroxy-9-octadecenoic acid from sodium oleate, creating a new type of polyhydroxyalkanoate (PHA) with distinct thermal properties . These strategies aim to tailor the material characteristics of PHAs for specific uses, from flexible bioplastics to sophisticated drug delivery vehicles nih.gov.

Table 1: Properties of Functionalized PHBV vs. Un-functionalized PHBV nih.gov
PropertyUn-functionalized PHBVAscorbic Acid Functionalized PHBV
Degree of CrystallinityHigher9.96% (Lower)
Thermal Degradation Temp.Lower294.97 °C (Higher)
Hydrophilicity (Contact Angle)Lower68° (Higher)
BiodegradabilityStandard1.6-fold increase

Exploration of New Therapeutic Applications

The monomer (R)-3-hydroxybutyrate, a primary ketone body, is under intense investigation for new therapeutic roles, particularly in neurology. Brain imaging studies support the concept of enhancing brain energy metabolism with ketones, as they can serve as an alternative energy source when glucose metabolism is impaired, a hallmark of several neurodegenerative diseases mdpi.comnih.gov.

Clinical and preclinical studies are exploring the potential of ketone--based interventions, including exogenous ketone supplements, for conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) mdpi.comketonutrition.orgtrea.com. Research suggests that (R)-3-hydroxybutyrate may not only provide energy but also exert neuroprotective effects nih.gov. Studies in animal models of AD have shown that administration of 3-hydroxybutyric acid can improve cognitive function and reduce the accumulation of β-amyloid peptide nih.gov. In a rat model of Parkinson's disease, it was found to reduce motor dysfunction by inhibiting microglia overactivity and the production of proinflammatory molecules nih.gov.

Furthermore, derivatives of 3-hydroxybutyric acid have demonstrated an ability to inhibit apoptosis in glial cells and increase cytosolic calcium concentration, effects that could contribute to neuroprotection nih.gov. An exploratory clinical trial is currently investigating the effects of a ketone ester supplement on metabolic, cognitive, and imaging biomarkers in patients with Parkinson's disease and Lewy Body Dementia clinicaltrials.gov. These emerging applications highlight a shift towards using (R)-3-hydroxybutanoate and its derivatives not just as metabolites, but as active signaling molecules with therapeutic potential nih.gov.

Advancements in Bioproduction and Sustainable Material Development

The production of polyhydroxyalkanoates (PHAs), the polymers of (R)-3-hydroxybutanoate, is a key focus for developing sustainable, biodegradable alternatives to petroleum-based plastics frontiersin.orgmdpi.com. A major thrust in this area is the use of low-cost, renewable, and waste-based feedstocks to make the bioproduction process economically viable and environmentally friendly frontiersin.orgnih.govmdpi.com.

Researchers are successfully utilizing second-generation lignocellulosic biomass, such as wood chips and rice straw, as carbon sources for PHA production nih.gov. This approach avoids competition with food crops and makes use of abundant agricultural waste nih.govusda.gov. Additionally, volatile fatty acids (VFAs) generated from dark fermentation of organic waste are being explored as a sustainable carbon substrate for PHA synthesis mdpi.com.

Beyond feedstock diversification, innovations in the material itself are expanding its use. PHAs are being developed for a wide range of applications, including food packaging, agricultural films, and biomedical devices mdpi.comresearchgate.net. Researchers are creating wood plastic composites (WPCs) by blending bacterial polyesters like poly(hydroxybutyrate-co-hexanoate) (PHBH) with almond shell flour, an agro-food industry byproduct, to produce eco-efficient materials researchgate.net. Another innovative approach is the creation of self-reinforced biocomposites from PHBV for sustainable packaging acs.org. Furthermore, a hybrid system that couples the chemical reduction of carbon dioxide (CO2) with a biological process for PHB synthesis has been reported, representing a promising closed-loop production process that converts a greenhouse gas directly into a biodegradable plastic biorxiv.org.

Systems Metabolic Engineering for Enhanced Production

To improve the economic feasibility of producing (R)-3-hydroxybutanoate and its polymer, PHB, significant research is dedicated to the systems metabolic engineering of microorganisms. The goal is to create highly efficient microbial cell factories that can produce the target compound at high titers and yields from inexpensive carbon sources frontiersin.orgnih.gov.

Escherichia coli is a commonly used host for this purpose due to its fast growth and well-understood genetics nih.gov. Synthetic metabolic pathways for (R)-3-hydroxybutyrate production have been constructed in recombinant E. coli asm.orgasm.orgnih.gov. This involves introducing key genes from natural PHB producers, such as Ralstonia eutropha. The core pathway involves three enzymes: β-ketothiolase (encoded by phaA), acetoacetyl-CoA reductase (encoded by phaB), and a thioesterase (encoded by tesB) to release the final product asm.orgnih.gov.

Table 2: Comparison of Engineered E. coli Strains for (R)-3HB Production asm.orgnih.gov
E. coli StrainKey Enzymes ExpressedAchieved Titer (g/L)
BL21Star(DE3)PhaA, PhaB, TesBLower than MG1655(DE3)
MG1655(DE3)PhaA, PhaB, TesB2.92
MG1655(DE3)BktB, PhaB, TesB2.74

Q & A

Basic: What are the established methods for synthesizing Sodium (R)-3-hydroxybutanoate in laboratory settings?

Answer:

  • Enzymatic synthesis : Utilize hydroxyacid-oxoacid transhydrogenase (EC 1.1.99.24), which catalyzes the interconversion of (S)-3-hydroxybutanoate and 2-oxoglutarate to produce enantiomerically pure (R)-3-hydroxybutanoate .
  • Ester hydrolysis : Hydrolyze (3R)-3-hydroxybutyl ester derivatives (e.g., (R)-3-hydroxybutyl (R)-3-hydroxybutyrate) under alkaline conditions, followed by sodium salt precipitation .
  • Purification : Recrystallize from aqueous ethanol (70% v/v) and validate optical purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How should researchers characterize the purity and enantiomeric excess of this compound?

Answer:

  • Structural validation : Use ¹H-NMR (400 MHz, CDCl₃) to confirm methyl group signals (δ 1.21–1.27 ppm) and hydroxyl proton integration .
  • Enantiomeric excess : Employ chiral chromatography with polarimetric detection, ensuring >98% (R)-enantiomer .
  • Thermal stability : Differential scanning calorimetry (DSC) confirms anhydrous crystalline form (mp >300°C) .

Advanced: What experimental strategies address discrepancies in this compound’s reported bioactivity across cell culture models?

Answer:

  • pH control : Maintain extracellular pH at 6.8–7.4 to prevent lactonization, which alters bioavailability .
  • Quantitative uptake assays : Use LC-MS/MS to measure intracellular β-hydroxybutyrate levels, accounting for MCT1/4 transporter expression .
  • Isogenic cell lines : Compare results in wild-type vs. MCT1/4-knockout models to isolate transport mechanisms .
  • Physiological relevance : Dose within 0.5–3 mM to mimic ketosis conditions .

Advanced: How to optimize this compound’s stability in long-term in vivo pharmacokinetic studies?

Answer:

  • Lyophilization : Store lyophilized powder under argon to prevent oxidation .
  • Formulation : Prepare isotonic citrate buffer (pH 4.5) for intravenous administration to enhance solution stability .
  • Analytical validation : Quantify plasma levels via GC-MS with deuterated internal standards (e.g., d9-3-hydroxybutyrate) .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH) to predict shelf-life .

Basic: What are the key biological roles of this compound in metabolic studies?

Answer:

  • Ketone body metabolism : Acts as an energy substrate during fasting, bypassing glycolysis to directly enter the TCA cycle .
  • PHB precursor : Serves as a chiral monomer for synthesizing biodegradable polyhydroxyalkanoate (PHA) copolymers .
  • Signaling molecule : Modulates histone deacetylase (HDAC) activity and ROS scavenging in neuronal and cancer models .

Advanced: How can researchers resolve contradictory data on this compound’s role in oxidative stress?

Answer:

  • Dose-response profiling : Test concentrations from 0.1–10 mM to identify biphasic effects (antioxidant vs. pro-oxidant) .
  • Redox state monitoring : Use fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS in real time .
  • Gene expression analysis : Quantify Nrf2 and SOD2 levels via qPCR to correlate with oxidative stress pathways .

Basic: What analytical techniques are recommended for quantifying this compound in biological fluids?

Answer:

  • GC-MS : Derivatize samples with BSTFA + 1% TMCS and use deuterated internal standards (e.g., d9-3-hydroxybutyrate) .
  • Enzymatic assays : Couple with β-hydroxybutyrate dehydrogenase (HBDH) and NADH oxidation for spectrophotometric quantification .
  • HPLC-MS : Use a C18 column with mobile phase (0.1% formic acid in H₂O:MeOH, 70:30) for high sensitivity .

Advanced: What methodological considerations are critical for studying this compound’s neuroprotective effects?

Answer:

  • Blood-brain barrier (BBB) permeability : Co-administer with MCT1 inhibitors to assess passive vs. active transport .
  • Metabolic tracing : Use ¹³C-labeled this compound to track incorporation into brain TCA cycle intermediates .
  • Behavioral models : Combine Morris water maze tests with hippocampal metabolite profiling in rodent ketosis models .

Basic: What are the solubility and storage guidelines for this compound?

Answer:

  • Solubility : 25 mg/mL in H₂O at 25°C; avoid organic solvents (e.g., DMSO) to prevent esterification .
  • Storage : Lyophilized powder stable at -20°C for 3 years; aqueous solutions stored at -80°C for ≤2 years .

Advanced: How to design dose-escalation studies for this compound in preclinical models?

Answer:

  • Pharmacokinetic modeling : Use non-compartmental analysis to estimate AUC and Cmax in rodents .
  • Toxicity screening : Monitor plasma ketone levels (>5 mM indicates risk of ketoacidosis) .
  • Tissue distribution : Perform autoradiography with ¹⁴C-labeled compound to assess organ-specific accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.